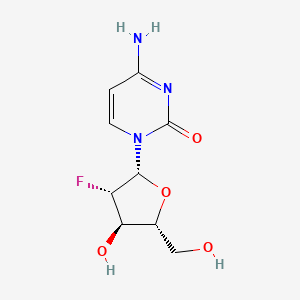

2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZFZMCNALTPBY-PXBUCIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205208 | |

| Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56632-83-8 | |

| Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-FLUORO-2'-DEOXY-ARABINOFURANOSYL-CYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/688292GL11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Evolution of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine: A Technical Guide

An In-Depth Exploration of a Seminal Fluorinated Nucleoside Analog for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and biological activity of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC). Emerging from the pioneering work in fluorinated nucleoside chemistry, FAC represents a significant scaffold in the development of antiviral and anticancer agents. This document delves into the causal rationale behind its design, detailed synthetic protocols, structure-activity relationships, and a comparative analysis with other key nucleoside analogs. By synthesizing seminal research and providing detailed experimental insights, this guide serves as a critical resource for professionals engaged in the field of nucleoside chemistry and drug discovery.

Historical Perspective: The Dawn of Fluorinated Nucleosides and the Genesis of FAC

The journey to this compound (FAC) is rooted in the broader exploration of halogenated nucleosides as therapeutic agents. In the mid-20th century, the introduction of a fluorine atom into bioactive molecules was recognized as a transformative strategy in medicinal chemistry. The unique properties of fluorine—its small size mimicking hydrogen, high electronegativity, and the strength of the carbon-fluorine bond—offered a means to modulate the biological activity, metabolic stability, and pharmacokinetic profile of parent compounds.[1]

Pioneering work in the 1970s by researchers at the Sloan-Kettering Institute for Cancer Research, notably the laboratories of Jack J. Fox and Kyoichi A. Watanabe , was instrumental in developing synthetic methodologies for a wide array of fluorinated nucleosides. Their investigations into the synthesis and biological activities of nucleosides with a fluorine atom at the 2'-position of the sugar moiety laid the foundational groundwork for the development of FAC and its derivatives. A key publication in 1975 by Reichman, Watanabe, and Fox described a practical synthesis of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine, marking a significant milestone in the history of this compound.[2]

The initial impetus for synthesizing 2'-fluoro-arabinofuranosyl nucleosides was the quest for more potent and selective antiviral and anticancer agents. The arabinose configuration, with the 2'-hydroxyl group in the "up" or ara position, was already known to confer interesting biological properties, as exemplified by the anticancer drug cytarabine (Ara-C). The strategic replacement of the 2'-hydroxyl with a fluorine atom in the ara configuration was hypothesized to enhance metabolic stability by preventing enzymatic degradation and to favorably alter the conformation of the nucleoside, potentially leading to improved interactions with target enzymes.

Chemical Synthesis of this compound (FAC)

The synthesis of FAC is a multi-step process that hinges on the stereoselective construction of the 2'-deoxy-2'-fluoro-arabinofuranosyl sugar moiety and its subsequent coupling to a cytosine base. The following protocol is a synthesis of methodologies described in the literature, providing a robust pathway for the laboratory-scale preparation of FAC.[2][3]

Experimental Protocol: Synthesis of FAC

Part A: Synthesis of 3-O-Acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl Bromide

-

Fluorination of the Ribofuranose Precursor:

-

To a solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose in dichloromethane, add diethylaminosulfur trifluoride (DAST) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.

-

-

Bromination of the Fluorinated Sugar:

-

Dissolve the fluorinated sugar from the previous step in a solution of 30% hydrogen bromide in acetic acid.

-

Stir the mixture at room temperature for 18-24 hours.

-

Dilute the reaction with dichloromethane and wash sequentially with cold water and saturated aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide, which is typically used in the next step without further purification.

-

Part B: Glycosylation and Deprotection to Yield FAC

-

Silylation of Cytosine:

-

Suspend cytosine in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate.

-

Reflux the mixture until the solution becomes clear, indicating the formation of bis(trimethylsilyl)cytosine.

-

Remove the excess HMDS under vacuum.

-

-

Coupling Reaction (Glycosylation):

-

Dissolve the crude glycosyl bromide from Part A in an anhydrous solvent such as acetonitrile or 1,2-dichloroethane.

-

Add the silylated cytosine to the solution.

-

The reaction can be promoted by a Lewis acid catalyst, such as tin(IV) chloride, at room temperature. Stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench with methanol and evaporate the solvent.

-

-

Deprotection:

-

Dissolve the crude protected nucleoside in methanolic ammonia.

-

Stir the solution at room temperature for 24-48 hours to remove the benzoyl and acetyl protecting groups.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of chloroform and methanol, to afford pure this compound (FAC) as a white solid.

-

Caption: Synthetic pathway of this compound (FAC).

Mechanism of Action: A Tale of Phosphorylation and Chain Termination

The biological activity of FAC, like most nucleoside analogs, is contingent upon its intracellular conversion to the triphosphate form. This bioactivation is a critical, multi-step process mediated by host or viral kinases.

-

Initial Phosphorylation: FAC is first phosphorylated to its 5'-monophosphate by deoxycytidine kinase (dCK). This is often the rate-limiting step and a key determinant of the drug's efficacy and selectivity.[4]

-

Subsequent Phosphorylations: The monophosphate is then sequentially converted to the diphosphate and the active triphosphate (FAC-TP) by other cellular nucleoside kinases.

-

Inhibition of DNA Synthesis: The active FAC-TP acts as a competitive inhibitor of cellular and viral DNA polymerases with respect to the natural substrate, dCTP.[5]

-

DNA Chain Termination: More importantly, FAC-TP can be incorporated into the growing DNA chain. The presence of the 2'-fluoro group in the arabino configuration distorts the sugar pucker and sterically hinders the formation of the subsequent 3'-5' phosphodiester bond, leading to premature chain termination.[5]

Caption: Bioactivation and mechanism of action of FAC.

Biological Activity and Structure-Activity Relationships (SAR)

FAC and its derivatives have demonstrated a broad spectrum of biological activity, primarily as antiviral and anticancer agents. The structure-activity relationship (SAR) studies have been pivotal in optimizing the therapeutic potential of this class of compounds.

Antiviral Activity

FAC and its 5-substituted derivatives, particularly 2'-fluoro-5-iodo-arabinofuranosyl-cytosine (FIAC), have shown potent activity against several DNA viruses, most notably those in the Herpesviridae family, such as Herpes Simplex Virus (HSV-1 and HSV-2) and Human Cytomegalovirus (HCMV).[6] The antiviral efficacy is often dependent on the viral thymidine kinase (TK) for the initial phosphorylation step, which provides a degree of selectivity for infected cells over uninfected host cells.

Anticancer Activity

FAC has exhibited cytotoxicity against various cancer cell lines.[] Its mechanism as a DNA synthesis inhibitor makes it a candidate for cancer chemotherapy. However, its therapeutic window can be narrow. Research into derivatives, such as the 4'-thio analog (4'-thio-FAC), has shown improved antitumor activity, particularly against solid tumors, and a reduced susceptibility to deamination by cytidine deaminase, a common mechanism of resistance to cytidine analogs.[5][8]

Structure-Activity Relationship (SAR)

The following table summarizes key SAR findings for FAC and its analogs:

| Modification Position | Substituent | Effect on Activity | Rationale |

| C-5 of Cytosine | Iodo (FIAC) | Increased anti-herpesvirus activity | The bulky halogen can interfere with viral enzyme function and may enhance binding to viral thymidine kinase. |

| Methyl (FMAC) | Potent anti-herpesvirus activity | Mimics thymidine, can be a good substrate for thymidine kinase. | |

| Ethyl (FEAC) | Reduced cytotoxicity compared to FMAC | The larger alkyl group can decrease affinity for cellular kinases, improving the therapeutic index.[9] | |

| 4'-Position of Sugar | Thio (4'-thio-FAC) | Enhanced antitumor activity and oral bioavailability | The thio-sugar modification can alter the sugar pucker, influencing enzyme interactions and increasing resistance to deamination.[8] |

| Stereochemistry | L-enantiomer (L-FAC) | Altered biological activity profile | The stereochemistry at the sugar is critical for enzyme recognition; L-nucleosides can have distinct antiviral activities and toxicity profiles. |

Clinical Perspective: The Case of Fiacitabine (FIAC)

While there is no clear evidence that this compound (FAC) itself has undergone extensive clinical trials, its 5-iodo derivative, Fiacitabine (FIAC), was investigated in the 1980s and 1990s, particularly for the treatment of cytomegalovirus (CMV) infections in immunocompromised patients, such as those with AIDS.[10][11]

A clinical trial (NCT00000981) was designed to assess the safety and effectiveness of oral FIAC for treating CMV viremia in HIV-infected patients.[10] The rationale was that FIAC and its primary metabolite, FIAU (the corresponding uracil derivative), showed high specific activity against CMV in vitro.[10] However, these early trials in severely ill patients were complicated by significant toxicities, including neurotoxicity and hematologic suppression, which ultimately limited its clinical development.[11] This experience highlighted the challenges in balancing the potent antiviral activity of this class of compounds with their potential for off-target toxicity in vulnerable patient populations.

Comparative Analysis with Other Nucleoside Analogs

To understand the therapeutic potential of FAC, it is useful to compare it with other clinically relevant nucleoside analogs.

| Compound | Structure | Primary Mechanism of Action | Key Clinical Applications |

| FAC | 2'-fluoro-arabinofuranosyl-cytidine | DNA polymerase inhibition and chain termination | Investigational (Antiviral, Anticancer) |

| Cytarabine (Ara-C) | Arabinofuranosyl-cytidine | DNA polymerase inhibition and chain termination | Acute myeloid leukemia (AML) |

| Gemcitabine (dFdC) | 2',2'-difluoro-deoxycytidine | DNA polymerase inhibition, chain termination, and ribonucleotide reductase inhibition | Pancreatic, lung, breast, and ovarian cancers |

Compared to cytarabine, the 2'-fluoro group in FAC enhances its metabolic stability. In comparison to gemcitabine, which has two fluorine atoms at the 2'-position, FAC has a single fluorine in the arabino configuration, leading to distinct conformational properties and potentially different interactions with DNA polymerases and nucleoside transporters.[12] Studies comparing a 4'-thio derivative of FAC with gemcitabine suggested that while gemcitabine was more potent in vitro, 4'-thio-FAC showed superior in vivo antitumor activity and lower toxicity in animal models.[13]

Future Directions and Conclusion

The story of this compound and its derivatives is a testament to the power of medicinal chemistry in leveraging subtle structural modifications to achieve significant changes in biological activity. While FAC itself has not emerged as a clinical drug, the foundational knowledge gained from its synthesis and evaluation has been invaluable.

The future of 2'-fluoro-arabinofuranosyl nucleosides likely lies in the development of next-generation analogs with improved selectivity and safety profiles. Strategies may include:

-

Prodrug Approaches: To enhance oral bioavailability and target drug delivery to specific tissues.

-

Combination Therapies: Combining FAC analogs with other anticancer or antiviral agents to achieve synergistic effects and overcome resistance.[5]

-

Further Structural Modifications: Exploring novel substitutions at the sugar and base moieties to fine-tune the activity and reduce off-target effects.

References

- 1. Synthesis and antiviral evaluation of 2′,3′-dideoxy-2′,3′-difluoro-D-arabinofuranosyl 2,6-disubstituted purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 1-(2'-Deoxy-2'-[18F]fluoroarabinofuranosyl)cytosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-HIV-1 activity of 2'-"up"-fluoro analogues of active anti-AIDS nucleosides 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (DDC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(2'-Deoxy-2'-[18F]fluoro-β- d-arabinofuranosyl)-5-iodocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Clinical Trials of FIAC at Memorial Sloan-Kettering Cancer Center - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2'-deoxy-2'-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine with gemcitabine in its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Nucleoside Analogs

Abstract

Fluorinated nucleoside analogs represent a cornerstone of modern chemotherapy and antiviral therapy. By mimicking endogenous nucleosides, these synthetic compounds exploit cellular and viral enzymatic machinery to exert potent cytotoxic and antiviral effects. The strategic incorporation of fluorine atoms into the nucleoside scaffold profoundly alters their chemical and biological properties, leading to enhanced metabolic stability, altered enzyme-binding affinities, and unique mechanisms of action. This guide provides a comprehensive technical overview of the multifaceted mechanisms through which fluorinated nucleoside analogs disrupt cellular and viral replication. We will delve into the critical steps of prodrug activation, the specific enzymatic targets, the consequences of their incorporation into nucleic acids, and the molecular basis of clinical resistance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this vital class of therapeutic agents.

Introduction: The Strategic Advantage of Fluorination

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond confer unique properties to parent compounds. In the context of nucleoside analogs, fluorination can:

-

Enhance Metabolic Stability: The C-F bond is more stable than the C-H bond, making the analog more resistant to enzymatic degradation.

-

Modulate Acidity and Basicity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, influencing interactions with enzymes.

-

Alter Conformational Preferences: The stereospecific placement of fluorine can lock the sugar moiety into a specific conformation, favoring binding to target enzymes.

-

Serve as a Bioisostere: Fluorine can mimic a hydroxyl group in hydrogen bonding interactions, while being unable to act as a hydrogen bond donor.

These properties are central to the efficacy of fluorinated nucleoside analogs, which are designed to be selectively recognized and metabolized by cellular or viral enzymes, leading to the disruption of nucleic acid synthesis and function.

The General Mechanistic Paradigm: A Multi-Step Process

The action of most fluorinated nucleoside analogs can be conceptualized as a multi-step process, beginning with cellular uptake and culminating in the disruption of critical cellular or viral processes. While specific details vary between analogs, the overarching pathway provides a useful framework for understanding their mechanism.

Caption: Generalized metabolic activation and mechanism of action of fluorinated nucleoside analogs.

Core Mechanisms of Action: A Deeper Dive

The therapeutic efficacy of fluorinated nucleoside analogs stems from their ability to interfere with nucleic acid metabolism at multiple points. The primary mechanisms are detailed below.

Incorporation into DNA and RNA

A central mechanism for many fluorinated nucleoside analogs is their incorporation into elongating DNA or RNA strands. Following intracellular phosphorylation to their active triphosphate forms, these analogs are recognized as substrates by cellular or viral polymerases.

-

DNA Chain Termination: Once incorporated, the presence of the fluorine atom can sterically hinder the addition of the next nucleotide, leading to premature chain termination. A classic example is Gemcitabine, which, after incorporation, allows for the addition of one more nucleotide before halting DNA synthesis, a phenomenon known as "masked chain termination."[1] This makes the lesion more difficult for cellular repair mechanisms to recognize and excise.

-

RNA Dysfunction: Analogs like 5-Fluorouracil (5-FU) can be converted to fluorouridine triphosphate (FUTP) and incorporated into various RNA species.[2][3] This can disrupt RNA processing, splicing, and translation, leading to the synthesis of non-functional proteins and cellular stress.

Inhibition of Key Enzymes

The phosphorylated metabolites of fluorinated nucleoside analogs are often potent inhibitors of enzymes crucial for nucleotide biosynthesis.

-

Thymidylate Synthase (TS) Inhibition: 5-FU's primary active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate.[2][3][4] This covalent inhibition blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to "thymineless death."[3]

-

Ribonucleotide Reductase (RNR) Inhibition: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[1][5] This inhibition depletes the intracellular pool of deoxynucleotides, further potentiating the incorporation of the analog's triphosphate form into DNA.

-

Viral Polymerase Inhibition: In antiviral therapy, fluorinated nucleoside analogs like Sofosbuvir are converted to their triphosphate form and act as competitive inhibitors and chain terminators for viral RNA-dependent RNA polymerases (e.g., HCV NS5B polymerase).[6][7][8][9] The fluorine substitution is critical for its mechanism of immediate chain termination upon incorporation.

Caption: Inhibition of key enzymes by 5-Fluorouracil and Gemcitabine.

Induction of Apoptosis

The culmination of DNA damage, RNA dysfunction, and metabolic stress induced by fluorinated nucleoside analogs is the activation of programmed cell death, or apoptosis. The cell's intrinsic apoptotic pathway is triggered by irreparable DNA damage, leading to the activation of caspases and the systematic dismantling of the cell.

Experimental Protocols for Mechanistic Elucidation

A thorough understanding of the mechanism of action of a novel fluorinated nucleoside analog requires a suite of well-designed experiments. Below are detailed, step-by-step methodologies for key assays.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of an analog on cell proliferation and survival.

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated nucleoside analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection Assays

These assays are crucial for confirming that cell death is occurring via apoptosis.

TUNEL Assay Protocol

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Sample Preparation:

-

Adherent Cells: Grow cells on coverslips. Fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Tissue Sections: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix with 4% paraformaldehyde.

-

-

Permeabilization: Incubate the samples in a permeabilization solution (e.g., 0.1% Triton X-100 in PBS) for 5-15 minutes on ice. This allows the labeling enzyme to access the nucleus.

-

Labeling Reaction:

-

Equilibrate the samples in the TdT reaction buffer provided in a commercial kit.

-

Prepare the TdT reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.

-

Incubate the samples with the reaction mixture for 60 minutes at 37°C in a humidified chamber.

-

-

Detection:

-

Stop the reaction by washing with the provided stop/wash buffer.

-

If a direct fluorescently labeled dUTP was used, the sample is ready for counterstaining and imaging.

-

If an indirect method was used (e.g., biotin-dUTP), incubate with a fluorescently labeled streptavidin conjugate.

-

-

Counterstaining and Imaging: Counterstain the nuclei with a DNA-binding dye such as DAPI. Mount the coverslips or tissue sections and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Enzyme Inhibition Assays

These biochemical assays quantify the inhibitory effect of the analog's metabolites on specific enzymes.

Thymidylate Synthase (TS) Inhibition Assay (Tritiated FdUMP Binding Assay)

This assay measures the amount of active TS in a cell lysate.

-

Cell Lysate Preparation: Harvest cells and lyse them in a buffer containing protease inhibitors. Centrifuge to remove cellular debris.

-

Binding Reaction: Incubate the cell lysate with a saturating concentration of [³H]-FdUMP and the cofactor 5,10-methylenetetrahydrofolate.

-

Separation of Bound and Free Ligand: Separate the protein-bound [³H]-FdUMP from the free [³H]-FdUMP using a method such as filtration through a nitrocellulose membrane.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter. This is proportional to the amount of active TS in the lysate.

-

Data Analysis: Compare the amount of active TS in treated versus untreated cells to determine the extent of inhibition.

Analysis of Nucleoside Analog Incorporation into Nucleic Acids

Mass Spectrometry-Based Detection

This is a highly sensitive and quantitative method to confirm the incorporation of the analog into DNA or RNA.

-

Genomic DNA/RNA Isolation: Treat cells with the fluorinated nucleoside analog. Isolate high-purity genomic DNA or total RNA.

-

Enzymatic Digestion: Digest the nucleic acids to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the nucleosides using reverse-phase liquid chromatography and detect and quantify the specific fluorinated nucleoside analog using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Quantify the amount of the incorporated analog relative to the amount of the corresponding natural nucleoside.

Mechanisms of Clinical Resistance

The development of resistance is a major challenge in cancer and antiviral therapy. Understanding the mechanisms of resistance to fluorinated nucleoside analogs is crucial for developing strategies to overcome it.

Table 1: Common Mechanisms of Resistance to Fluorinated Nucleoside Analogs

| Mechanism | Description | Examples of Analogs Affected |

| Decreased Drug Uptake | Downregulation or mutation of nucleoside transporters (e.g., hENT1) reduces the intracellular concentration of the analog.[2] | Gemcitabine |

| Impaired Activation | Decreased activity of kinases required for phosphorylation of the prodrug to its active form. | Gemcitabine, 5-FU |

| Increased Drug Efflux | Upregulation of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell. | 5-FU |

| Target Enzyme Alterations | Overexpression or mutation of the target enzyme (e.g., thymidylate synthase) reduces the inhibitory effect of the analog.[4][10] | 5-FU |

| Enhanced DNA Repair | Upregulation of DNA repair pathways that can recognize and excise the incorporated analog. | Gemcitabine |

| Altered Apoptotic Pathways | Mutations in genes involved in the apoptotic cascade (e.g., p53) can render cells resistant to the cytotoxic effects of the analog.[5] | 5-FU |

Conclusion and Future Directions

Fluorinated nucleoside analogs have had a profound impact on the treatment of cancer and viral infections. Their success lies in their ability to hijack fundamental cellular and viral processes. A deep understanding of their multifaceted mechanisms of action, from intracellular activation to the induction of cell death, is essential for the rational design of new, more effective agents. Future research will likely focus on strategies to overcome resistance, such as the development of novel prodrugs that bypass transporter-mediated uptake or are less susceptible to efflux, and the combination of fluorinated nucleoside analogs with inhibitors of DNA repair or apoptosis pathways. The continued application of advanced analytical techniques, such as mass spectrometry and next-generation sequencing, will further illuminate the intricate interactions of these powerful drugs with their biological targets, paving the way for the next generation of targeted therapies.

References

- 1. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gemcitabine chemoresistance in pancreatic cancer: molecular mechanisms and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 4. mdpi.com [mdpi.com]

- 5. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. studylib.net [studylib.net]

- 10. oaepublish.com [oaepublish.com]

The Biochemical Landscape of 2'-Deoxy-2'-fluorocytidine (2'-FdC): A Technical Guide for Researchers

Introduction

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a synthetic pyrimidine nucleoside analog of cytidine, characterized by the substitution of a hydroxyl group with a fluorine atom at the 2' position of the ribose sugar.[1][2] This structural modification imparts unique biochemical properties that underpin its potent antiviral and antitumor activities.[1][3] With the molecular formula C9H12FN3O4, 2'-FdC has garnered significant interest within the scientific community for its therapeutic potential, particularly in oncology and virology.[1][2] This guide provides an in-depth exploration of the core biochemical properties of 2'-FdC, offering a technical resource for researchers and drug development professionals. We will delve into its multifaceted mechanism of action, metabolic activation and catabolism, and the intricate cellular responses it elicits. Furthermore, we will examine the molecular basis of resistance and provide validated experimental protocols to facilitate further investigation into this compelling molecule.

Chemical and Physical Properties

A foundational understanding of 2'-FdC begins with its key chemical and physical characteristics, which are summarized in the table below. The presence of the electronegative fluorine atom at the 2' position significantly influences the sugar pucker conformation and the overall stability of the molecule.[4]

| Property | Value | Source |

| Molecular Formula | C9H12FN3O4 | [2] |

| Molecular Weight | 245.21 g/mol | [2] |

| CAS Number | 10212-20-1 | [2] |

| Physical Form | White to Off-white Powder | [5] |

| Solubility | Soluble in DMSO, Methanol, and Water (with heating) | [5] |

| Storage | 2-8°C, Sealed in dry, dark place | [5] |

Part 1: The Multifaceted Mechanism of Action

The cytotoxic and antiviral effects of 2'-FdC are not attributable to a single, isolated action but rather a coordinated assault on several critical cellular processes. This multi-pronged mechanism is a key determinant of its therapeutic efficacy.

Inhibition of DNA Synthesis and Chain Termination

The primary mechanism of action for 2'-FdC is its potent inhibition of DNA synthesis.[6] Following its metabolic activation to the triphosphate form (2'-FdCTP), it acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases.[6][7]

The incorporation of 2'-FdCMP into DNA does not immediately halt replication. Instead, DNA polymerases can add one more deoxynucleotide before a significant pause in the polymerization process occurs.[6] This "masked" chain termination is a distinguishing feature compared to other nucleoside analogs like arabinosylcytosine (ara-C), which causes immediate chain termination.[6] The presence of the fluorine atom at the 2' position creates a steric hindrance that disrupts the normal catalytic activity of the polymerase.

Furthermore, the incorporated 2'-FdCMP is highly resistant to excision by the 3'→5' exonuclease proofreading activity of DNA polymerases.[6] This near-irreversible incorporation leads to the accumulation of damaged DNA, triggering cell cycle arrest and apoptosis. The cytotoxic activity of 2'-FdC has been shown to be strongly correlated with the amount of its monophosphate form incorporated into cellular DNA.[6]

Ribonucleotide Reductase Inhibition

In addition to its direct effects on DNA synthesis, 2'-FdC, in its diphosphate form (2'-FdCDP), is a potent inhibitor of ribonucleotide reductase (RNR).[8][9] RNR is the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleotides, the essential building blocks of DNA.[10][11]

By inhibiting RNR, 2'-FdCDP depletes the intracellular pools of deoxynucleoside triphosphates (dNTPs), particularly dCTP.[8] This depletion has a dual effect: it further hinders DNA synthesis due to a lack of necessary substrates and it potentiates the incorporation of 2'-FdCTP into DNA by reducing the competition from endogenous dCTP. This phenomenon is often referred to as "self-potentiation."[12]

Incorporation into RNA

While primarily considered a deoxycytidine analog, studies have demonstrated that 2'-FdC can also be incorporated into RNA.[13] The extent of incorporation into RNA versus DNA can vary between different cell lines.[13] This incorporation into RNA represents another potential mechanism of action, as it can disrupt RNA processing, stability, and function, ultimately contributing to the drug's overall cytotoxicity.[13]

Below is a diagram illustrating the interconnected mechanisms of action of 2'-FdC.

Caption: Multifaceted mechanism of action of 2'-FdC.

Part 2: Metabolism and Cellular Transport

The therapeutic activity of 2'-FdC is critically dependent on its transport into the cell and its subsequent metabolic activation. Conversely, its inactivation and efflux from the cell are key determinants of its therapeutic window and potential for resistance.

Cellular Uptake

2'-FdC enters the cell via nucleoside transporters. The human concentrative nucleoside transporter 1 (hCNT1) and the human equilibrative nucleoside transporter 1 (hENT1) are known to facilitate the uptake of similar nucleoside analogs and are likely involved in the transport of 2'-FdC.[14] The efficiency of these transport systems can significantly influence the intracellular concentration of the drug and, consequently, its cytotoxic effects.

Metabolic Activation: The Phosphorylation Cascade

Once inside the cell, 2'-FdC must be phosphorylated to its active forms. This process is initiated by deoxycytidine kinase (dCK) , which catalyzes the conversion of 2'-FdC to its monophosphate form, 2'-FdCMP.[15] This is the rate-limiting step in the activation pathway. Subsequently, other cellular kinases convert 2'-FdCMP to the diphosphate (2'-FdCDP) and triphosphate (2'-FdCTP) forms.[16] The intracellular accumulation and retention of 2'-FdCTP are strongly correlated with the sensitivity of tumor cells to the drug.[17]

Inactivation and Catabolism

The primary route of inactivation for 2'-FdC is deamination by cytidine deaminase (CDA) , which converts it to the inactive metabolite, 2'-deoxy-2'-fluorouridine (2'-FdU).[16] The activity of CDA can vary significantly among individuals and tumor types, representing a major factor in drug resistance.[16] Co-administration of a CDA inhibitor, such as tetrahydrouridine (THU), has been explored as a strategy to prevent the inactivation of 2'-FdC and enhance its therapeutic efficacy.[16]

The metabolic pathway of 2'-FdC is depicted in the diagram below.

Caption: Metabolic activation and inactivation of 2'-FdC.

Part 3: Preclinical and Clinical Landscape

2'-FdC has demonstrated a broad spectrum of activity in preclinical models against various solid tumors and hematological malignancies. Its close analog, gemcitabine (2',2'-difluorodeoxycytidine), is a standard-of-care chemotherapeutic for several cancers, including pancreatic, non-small cell lung, bladder, and ovarian cancers, highlighting the clinical potential of this class of compounds.[15][17]

In addition to its anticancer properties, 2'-FdC exhibits potent antiviral activity against a range of viruses.[3] It has shown particular promise in preclinical studies for the treatment of Crimean-Congo hemorrhagic fever virus (CCHFV), a highly lethal tick-borne virus for which there are currently no approved treatments.[3]

Part 4: Mechanisms of Resistance

The development of resistance, either inherent or acquired, is a significant challenge in cancer and antiviral therapy. For 2'-FdC, several mechanisms of resistance have been identified:

-

Decreased Deoxycytidine Kinase (dCK) Activity: Since dCK is essential for the initial and rate-limiting step of 2'-FdC activation, reduced expression or mutations in the dCK gene can lead to high levels of resistance.[15]

-

Increased Cytidine Deaminase (CDA) Activity: Elevated levels of CDA lead to rapid inactivation of 2'-FdC, preventing it from being phosphorylated and exerting its cytotoxic effects.[16]

-

Altered Nucleoside Transporter Expression: Reduced expression of nucleoside transporters like hCNT1 and hENT1 can limit the uptake of 2'-FdC into the cell, thereby reducing its intracellular concentration.[14]

-

Changes in Target Enzymes: Alterations in the structure or expression of ribonucleotide reductase or DNA polymerases can also contribute to resistance, although this is less common than alterations in metabolic enzymes.[15]

Part 5: Key Experimental Protocols

To facilitate further research into the biochemical properties of 2'-FdC, this section provides step-by-step methodologies for key experiments.

Assay for 2'-FdC Incorporation into DNA

This protocol describes a method to quantify the amount of 2'-FdC incorporated into the DNA of cultured cells.

Materials:

-

Cell culture medium and supplements

-

2'-FdC

-

[3H]-labeled 2'-FdC

-

Cell lysis buffer (e.g., containing Tris-HCl, EDTA, SDS)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

TE buffer (Tris-HCl, EDTA)

-

RNase A

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of 2'-FdC, including a tracer amount of [3H]-2'-FdC, for the specified duration (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer containing Proteinase K and incubate at 50°C for 2-4 hours or until the lysate is clear.

-

DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins. Precipitate the DNA from the aqueous phase by adding 2.5 volumes of ice-cold 100% ethanol and 0.1 volumes of 3M sodium acetate.

-

DNA Pellet Washing: Centrifuge to pellet the DNA. Wash the pellet with 70% ethanol, air dry, and resuspend in TE buffer.

-

RNA Digestion: Treat the DNA solution with RNase A to remove any contaminating RNA.

-

DNA Quantification: Determine the concentration of the purified DNA using a spectrophotometer (e.g., NanoDrop).

-

Scintillation Counting: Add a known amount of the purified DNA to a scintillation vial with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of 2'-FdC incorporated into the DNA (e.g., in pmol/µg DNA) based on the specific activity of the [3H]-2'-FdC and the amount of DNA analyzed.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for assessing 2'-FdC incorporation into DNA.

In Situ Ribonucleotide Reductase Activity Assay

This protocol measures the activity of RNR in whole cells by assessing the conversion of [3H]-cytidine to [3H]-dCTP, and its inhibition by 2'-FdC.[8]

Materials:

-

Cell culture medium and supplements

-

2'-FdC

-

[5-3H]-cytidine

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

HPLC system with an anion-exchange column

-

Radiometric detector or fraction collector and scintillation counter

Procedure:

-

Cell Treatment: Incubate cultured cells with varying concentrations of 2'-FdC for a predetermined time (e.g., 2 hours).

-

Radiolabeling: Add [5-3H]-cytidine to the cell culture and incubate for a short period (e.g., 30 minutes) to allow for its uptake and conversion.

-

Extraction of Nucleotides: Stop the reaction by adding ice-cold PCA. Scrape the cells and centrifuge to pellet the acid-insoluble material.

-

Neutralization: Neutralize the supernatant containing the acid-soluble nucleotides with KOH. Centrifuge to remove the KClO4 precipitate.

-

HPLC Analysis: Analyze the neutralized extract by HPLC on an anion-exchange column to separate the different ribonucleotides and deoxyribonucleotides.

-

Detection and Quantification: Use a radiometric detector or collect fractions and perform scintillation counting to quantify the amount of radioactivity in the dCTP peak.

-

Data Analysis: Calculate the percentage of RNR inhibition by comparing the amount of [3H]-dCTP formed in 2'-FdC-treated cells to that in untreated control cells.

Conclusion

2'-Deoxy-2'-fluorocytidine is a nucleoside analog with a complex and potent mechanism of action that involves the inhibition of DNA synthesis, the depletion of dNTP pools through RNR inhibition, and incorporation into RNA. Its efficacy is tightly linked to its cellular uptake and metabolic activation, which are also key determinants of resistance. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biochemical properties of 2'-FdC and to develop novel therapeutic strategies based on this promising compound. A thorough understanding of its biochemistry is paramount for optimizing its clinical application and overcoming the challenge of drug resistance.

References

- 1. Buy 2'-Deoxy-2'-fluorocytidine | 10212-20-1 [smolecule.com]

- 2. 2'-Deoxy-2'-fluorocytidine | C9H12FN3O4 | CID 101507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-Deoxy-2'-fluorocytidine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 2′-Deoxy-2′-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies [scholarworks.indianapolis.iu.edu]

- 5. 2'-Deoxy-2'-fluorocytidine | 10212-20-1 [chemicalbook.com]

- 6. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of ribonucleotide reduction in CCRF-CEM cells by 2',2'-difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism and action of 2',2'-difluorodeoxycytidine: self-potentiation of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2',2'-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New insights into the pharmacology and cytotoxicity of gemcitabine and 2',2'-difluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determinants of resistance to 2',2'-difluorodeoxycytidine (gemcitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Schedule dependence of sensitivity to 2',2'-difluorodeoxycytidine (Gemcitabine) in relation to accumulation and retention of its triphosphate in solid tumour cell lines and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Pioneering Pathways: A Technical Guide to the Early Synthetic Studies of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC)

For researchers and scientists engaged in the dynamic field of drug development, understanding the foundational synthetic routes to key therapeutic candidates is paramount. This guide provides an in-depth exploration of the early synthetic strategies for 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC), a nucleoside analog that has garnered significant interest for its potential antiviral and anticancer properties. We will delve into the core chemical challenges, the innovative solutions devised by early researchers, and the causal reasoning behind the experimental choices that paved the way for its synthesis.

The introduction of a fluorine atom at the 2'-position of the arabinofuranosyl ring introduces a significant stereochemical hurdle and profoundly influences the molecule's biological activity and metabolic stability.[1][2] The electron-withdrawing nature of fluorine alters the sugar pucker, which in turn affects the overall conformation of the nucleoside and its interaction with viral or cellular enzymes.[2][3]

The Convergent Strategy: A Foundation of Early FAC Synthesis

The predominant early approach to the synthesis of FAC and its analogs was a convergent one. This strategy involves the separate synthesis of two key building blocks: a suitably protected 2-deoxy-2-fluoro-arabinofuranose derivative (the fluorinated sugar) and a protected cytosine base. These two components are then coupled in a crucial glycosylation step to form the target nucleoside.[2]

Crafting the Core: Synthesis of 2'-Deoxy-2'-fluoro-arabinofuranose

The stereoselective introduction of the fluorine atom at the C2' position of the arabinofuranose ring was a central challenge. Early methodologies primarily started from readily available carbohydrate precursors.

One of the seminal approaches begins with 1,3,5-tri-O-benzoyl-α-D-ribofuranose.[4][5] The key transformation in this sequence is the fluorination of the C2' hydroxyl group with inversion of configuration. Diethylaminosulfur trifluoride (DAST) proved to be an effective reagent for this purpose, affording the desired 2-deoxy-2-fluoro-arabinofuranose derivative.[4][5]

Figure 1: Fluorination of a D-ribofuranose derivative using DAST.

An alternative and practical route was developed starting from the more accessible D-glucose.[6][7] This multi-step synthesis involves the fluorination of a glucose derivative, followed by oxidative cleavage to yield the desired 2-deoxy-2-fluoro-D-arabinofuranose intermediate.[6][7] A key advantage of this method is the avoidance of undesirable isomeric byproducts, making it suitable for larger-scale preparations.[7]

The Crucial Union: The Glycosylation Reaction

With the fluorinated sugar in hand, the next critical step is the coupling with the nucleobase. To achieve this, the anomeric position of the sugar is typically activated, often by converting it into a glycosyl bromide.[5]

The protected 2-deoxy-2-fluoro-arabinofuranosyl bromide is then reacted with a silylated cytosine derivative. The use of silylated heterocycles enhances their nucleophilicity and solubility in organic solvents. This reaction, often carried out under reflux, leads to the formation of the desired N-glycosidic bond.[4]

Figure 2: Convergent synthesis of protected FAC via glycosylation.

Finally, removal of the protecting groups (e.g., benzoyl groups on the sugar and silyl groups on the base) yields the target molecule, this compound.

A Chemo-Enzymatic Refinement

While purely chemical methods laid the groundwork, later studies introduced chemo-enzymatic approaches to enhance the stereoselectivity of the glycosylation step.[8][9] These methods utilize enzymes, such as purine nucleoside phosphorylase, to catalyze the formation of the N-glycosidic bond.[9] This often leads to a higher yield of the desired β-anomer, which is the biologically active form. The process typically involves the enzymatic reaction of a purine or pyrimidine base with a sugar-1-phosphate donor.[8][9]

Quantitative Data Summary

| Starting Material | Key Reagent | Intermediate | Reported Yield | Reference |

| 1,3,5-tri-O-benzoyl-α-D-ribofuranose | DAST | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | 71% | [4][5] |

| 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose | KF in acetamide | 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose | Good overall yields | [7] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose[4][5]

-

To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose in dichloromethane, add diethylaminosulfur trifluoride (DAST) dropwise.

-

Stir the resulting mixture at 40°C for 16 hours.

-

Cool the reaction and quench with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with water and then with saturated aqueous sodium bicarbonate.

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine (as a representative pyrimidine)[4]

-

Prepare 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide from the corresponding 1-O-acetyl or 1-O-benzoyl precursor using HBr in acetic acid.

-

Prepare 2,4-bis-O-(trimethylsilyl)thymine by refluxing thymine with hexamethyldisilazane (HMDS).

-

A mixture of the arabinofuranosyl bromide and the silylated thymine in carbon tetrachloride is refluxed for an extended period (e.g., 60 hours).

-

Quench the reaction with methanol and filter the solid formed.

-

The crude product can be further purified by recrystallization.

Conclusion

The early synthetic studies on this compound were pivotal in establishing robust and reproducible methods for accessing this important class of nucleoside analogs. The development of a convergent strategy, coupled with the optimization of the key fluorination and glycosylation steps, provided the chemical foundation for further biological evaluation and the development of related therapeutic agents. The evolution from purely chemical syntheses to the incorporation of enzymatic steps highlights the continuous quest for efficiency and stereocontrol in medicinal chemistry. These pioneering efforts underscore the ingenuity and perseverance required to overcome significant synthetic challenges in the pursuit of novel therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Practical synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective synthesis of 2-deoxy-2-fluoroarabinofuranosyl-alpha-1-phosphate and its application to the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by a chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-2-Fluoro-2-deoxy-arabinofuranosyl-cytidine-as-a-DNA-Chain-Terminator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC) is a synthetic nucleoside analog of deoxycytidine.[1][] It possesses potent antineoplastic and antiviral activities.[1][] The core of FAC's therapeutic potential lies in its function as a DNA chain terminator, a mechanism that disrupts the replication of rapidly dividing cells, such as cancer cells and viruses. This guide provides a comprehensive overview of FAC, detailing its mechanism of action, experimental validation, and applications in the field of drug development.

The-Molecular-Basis-of-FAC-s-Chain-Terminating-Activity

The efficacy of FAC as a DNA chain terminator stems from a critical modification to its sugar moiety. The substitution of a fluorine atom at the 2' position of the arabinofuranose ring is the key to its therapeutic action.[3] This structural alteration allows FAC to be recognized and processed by cellular enzymes, yet ultimately halt the process of DNA elongation.

Cellular-Uptake-and-Activation

The journey of FAC from an extracellular agent to an active DNA chain terminator begins with its transport into the target cell. Once inside, it undergoes a series of phosphorylation events, catalyzed by cellular kinases.[4][5][6][7] This process converts FAC into its active triphosphate form, FAC-triphosphate (FAC-TP).[8] This transformation is a prerequisite for its interaction with DNA polymerases, the enzymes responsible for DNA synthesis.[9]

Incorporation-into-the-Growing-DNA-Chain

During DNA replication, DNA polymerases select and incorporate nucleoside triphosphates that are complementary to the template DNA strand.[9][10] FAC-TP, due to its structural similarity to the natural deoxycytidine triphosphate (dCTP), is mistakenly identified and incorporated into the nascent DNA strand by these polymerases.[8][11]

The-Irreversible-Act-of-Chain-Termination

The incorporation of FAC-TP is the pivotal step leading to the termination of DNA chain elongation. The presence of the fluorine atom at the 2' position of the arabinofuranose ring introduces a steric hindrance that prevents the formation of a phosphodiester bond with the subsequent nucleoside triphosphate.[12] This disruption of the normal enzymatic process effectively halts the extension of the DNA chain, leading to the accumulation of truncated DNA fragments and ultimately, cell death.[13][14] A similar mechanism of action has been observed for the related compound 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), where over 94% of the analog was found at the 3' termini of DNA strands, confirming its role as a chain terminator.[12]

Caption: Mechanism of FAC-induced DNA chain termination.

Experimental-Validation-of-Chain-Termination

The chain-terminating properties of FAC can be rigorously validated through a series of biochemical and cellular assays. These experiments are crucial for characterizing the potency and specificity of FAC as a therapeutic agent.

In-Vitro-DNA-Polymerase-Assays

A direct assessment of FAC's impact on DNA synthesis can be achieved using in vitro DNA polymerase assays. These assays typically involve a template DNA strand, a primer, DNA polymerase, and a mixture of deoxynucleoside triphosphates (dNTPs), including FAC-TP. The extent of DNA synthesis is measured in the presence and absence of FAC-TP. A significant reduction in the synthesis of full-length DNA products in the presence of FAC-TP provides direct evidence of its chain-terminating activity.

Table 1: Hypothetical Data from an In Vitro DNA Polymerase Assay

| Condition | Concentration of FAC-TP (µM) | Full-Length DNA Product (%) |

| Control | 0 | 100 |

| Experiment 1 | 1 | 50 |

| Experiment 2 | 5 | 10 |

| Experiment 3 | 10 | <1 |

Cell-Based-Assays-for-DNA-Synthesis-Inhibition

The inhibitory effect of FAC on cellular DNA synthesis can be quantified using cell-based assays. In these experiments, cultured cells are treated with varying concentrations of FAC, and the rate of DNA synthesis is measured by monitoring the incorporation of a radiolabeled nucleoside, such as tritiated thymidine. A dose-dependent decrease in the incorporation of the radiolabeled nucleoside indicates that FAC is effectively inhibiting DNA replication within the cells. A study on a related compound, 4'-thio-FAC, demonstrated its ability to inhibit cellular DNA synthesis.[8]

Table 2: Hypothetical Data from a Cell-Based DNA Synthesis Assay

| FAC Concentration (µM) | Tritiated Thymidine Incorporation (CPM) | Inhibition of DNA Synthesis (%) |

| 0 | 50,000 | 0 |

| 0.1 | 35,000 | 30 |

| 1 | 15,000 | 70 |

| 10 | 5,000 | 90 |

Protocol-for-Primer-Extension-Assay

A primer extension assay is a powerful technique to visualize DNA chain termination at the molecular level.

-

Reaction Setup: Prepare a reaction mixture containing a 5'-radiolabeled DNA primer annealed to a template DNA strand, DNA polymerase, a mixture of all four dNTPs, and varying concentrations of FAC-TP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the DNA polymerase to allow for primer extension.

-

Gel Electrophoresis: Stop the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis.

-

Autoradiography: Visualize the radiolabeled DNA fragments by autoradiography. The appearance of shorter DNA fragments that correspond to the position of potential FAC incorporation sites on the template strand provides direct evidence of chain termination.

Caption: Workflow for a primer extension assay to validate DNA chain termination.

Applications-in-Drug-Development

The potent DNA chain-terminating activity of FAC makes it a valuable candidate for the development of novel anticancer and antiviral therapies.

Anticancer-Therapy

Cancer is characterized by uncontrolled cell proliferation, which relies on rapid and continuous DNA replication. By selectively targeting and terminating DNA synthesis in these rapidly dividing cancer cells, FAC can induce cell death and inhibit tumor growth.[15] Its efficacy has been demonstrated against various cancer cell lines, including T lymphoblast, colon, and gastric cancer cells.[1] The development of FAC and its derivatives as anticancer agents is an active area of research.[16]

Antiviral-Therapy

Many viruses, such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV), rely on their own or host cell DNA polymerases to replicate their genetic material.[17][18] FAC can be incorporated into the viral DNA during replication, leading to chain termination and the inhibition of viral propagation.[1] This makes FAC a promising lead compound for the development of broad-spectrum antiviral drugs.[19]

Conclusion

This compound is a potent DNA chain terminator with significant potential in the fields of oncology and virology. Its unique mechanism of action, which involves cellular uptake, phosphorylation, and incorporation into the growing DNA chain, provides a solid foundation for the development of targeted therapies against diseases characterized by rapid cell division. The experimental methodologies outlined in this guide provide a framework for the continued investigation and optimization of FAC and its derivatives as next-generation therapeutic agents.

References

- 1. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A single phosphorylation mechanism in early metabolism – the case of phosphoenolpyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00078G [pubs.rsc.org]

- 10. Incorporation of non-nucleoside triphosphate analogues opposite to an abasic site by human DNA polymerases β and λ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, DNA Polymerase Incorporation, and Enzymatic Phosphate Hydrolysis of Formamidopyrimidine Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Termination of DNA synthesis by 9-beta-D-arabinofuranosyl-2-fluoroadenine. A mechanism for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2'-C-cyano-2'-deoxy-1-beta-D-arabino-pentofuranosylcytosine: a novel anticancer nucleoside analog that causes both DNA strand breaks and G(2) arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anti-HIV-1 activity of 2'-"up"-fluoro analogues of active anti-AIDS nucleosides 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (DDC) - PubMed [pubmed.ncbi.nlm.nih.gov]

antiviral spectrum of "2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine"

An In-Depth Technical Guide to the Antiviral Spectrum of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (Clevudine)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, more commonly known as Clevudine (L-FMAU), is a synthetic pyrimidine nucleoside analog that has demonstrated significant antiviral activity, particularly against hepadnaviruses. This technical guide provides a comprehensive overview of the antiviral spectrum of Clevudine, delving into its mechanism of action, in vitro and in vivo efficacy, resistance profiles, and the experimental methodologies used for its evaluation. The document is intended to serve as a detailed resource for professionals in the fields of virology, pharmacology, and drug development, offering insights into the therapeutic potential and limitations of this compound.

Introduction: The Chemical and Therapeutic Landscape of Clevudine

Clevudine (chemical name: 2'-fluoro-5-methyl-β-L-arabinofuranosyluracil) is an unnatural L-enantiomer of the natural nucleoside D-thymidine.[1] Its discovery and development marked a significant step in the search for potent and specific inhibitors of viral replication. Belonging to the class of nucleoside analogs, Clevudine's therapeutic utility is primarily centered on its potent activity against the Hepatitis B virus (HBV).[2][3] It has been approved for the treatment of chronic hepatitis B in several countries.[1] The introduction of a fluorine atom at the 2' position of the arabinofuranosyl ring is a key structural modification that enhances its antiviral properties and metabolic stability.[4]

Mechanism of Action: A Multi-Step Inhibition of Viral Replication

The antiviral effect of Clevudine is not direct but requires intracellular activation. The process is a classic example of prodrug conversion to an active pharmacological agent, targeting a crucial step in the viral life cycle.

Intracellular Phosphorylation

Upon entry into the host cell, Clevudine is sequentially phosphorylated by host cellular kinases to its active triphosphate form, Clevudine triphosphate (CLV-TP).[5][6] This bioactivation is a critical prerequisite for its antiviral activity. The primary enzyme involved in the initial phosphorylation step is cytosolic deoxycytidine kinase.[1]

Inhibition of HBV DNA Polymerase

Clevudine triphosphate acts as a competitive inhibitor of the HBV DNA polymerase, an enzyme essential for the replication of the viral genome.[7] It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA strand.[7] The incorporation of CLV-TP into the nascent DNA chain leads to premature chain termination, effectively halting the viral replication process.[2][6] This targeted inhibition results in a significant reduction of the viral load in infected individuals.[2][8] Notably, Clevudine has a long intracellular half-life, which contributes to its sustained antiviral activity.[7]

Caption: Clevudine's intracellular activation and mechanism of HBV polymerase inhibition.

Antiviral Spectrum of Clevudine

While Clevudine is most renowned for its anti-HBV activity, its efficacy against other viruses has also been investigated.

Hepatitis B Virus (HBV)

Clevudine exhibits potent and sustained antiviral activity against HBV both in vitro and in vivo.[5]

-

In Vitro Studies: In cell culture systems, such as the HepAD38 cell line, Clevudine effectively suppresses HBV replication. Combination studies have shown that Clevudine has a synergistic antiviral effect when combined with entecavir, lamivudine, adefovir, or tenofovir.[9] However, an antagonistic effect was observed when combined with telbivudine, likely due to competition for uptake and phosphorylation.[9]

-

In Vivo Animal Models: Studies in the woodchuck and duck models of HBV infection demonstrated a marked and rapid inhibition of virus replication with no significant toxicity.[5] In the woodchuck model, Clevudine treatment led to a dose-dependent delay in viral rebound and a reduction or loss of the persistent covalently closed circular DNA (cccDNA), which is the template for viral replication.[5][10]

-

Clinical Trials in Humans: Multiple clinical trials have confirmed the efficacy of Clevudine in patients with chronic hepatitis B.[11][12][13] Phase II and III studies have shown that a daily dose of 30 mg results in a potent antiviral effect and significant biochemical improvement.[5][14] For instance, a 28-day course of Clevudine at doses of 10-200 mg/day resulted in a median HBV DNA reduction of 2.5 to 3.0 log10 copies/mL.[10][14] Importantly, this viral suppression was maintained for up to 24 weeks after treatment cessation in some patients.[10][15]

| Parameter | Dose | Median HBV DNA Reduction (log10 copies/mL) | Duration | Reference |

| Phase II Trial | 10 mg/day | -2.5 | 28 days | [14] |

| 50 mg/day | -2.7 | 28 days | [14] | |

| 100 mg/day | -3.0 | 28 days | [14] | |

| 200 mg/day | -2.6 | 28 days | [14] | |

| Phase III Trial | 30 mg/day | Potent antiviral efficacy demonstrated | 24 weeks | [5] |

Other Viruses

The antiviral activity of 2'-fluoro-2'-deoxy-arabinofuranosyl nucleosides is not limited to HBV.

-

Epstein-Barr Virus (EBV): Clevudine has been reported to be a potent anti-EBV agent.[6]

-

Herpes Simplex Virus (HSV): The related compound, 2'-Fluoro-2'-deoxy-arabino-cytidine, has shown inhibitory activity against HSV-1 and HSV-2 replication in Vero cells with IC50 values of 0.12 and 0.3 µM, respectively.[16] Other 2'-fluorinated arabinosides have also demonstrated potent and selective anti-herpesvirus activity in vitro.[17]

-

Human Immunodeficiency Virus (HIV): While some related 2'-fluoro nucleoside analogs have shown slight activity against HIV in cell culture, Clevudine itself has no effect on HIV.[6][16][18]

-

Hepatitis C Virus (HCV): While Clevudine's primary target is HBV, other 2'-fluorinated nucleosides have been extensively studied as inhibitors of HCV RNA replication.[19][20][21] For example, 2′-deoxy-2′-fluorocytidine (2′-FdC) has been shown to reduce HCV replicon RNA levels.[19]

-

Bunyaviruses: 2'-Fluoro-2'-deoxycytidine has been identified as a broad-spectrum inhibitor of several bunyaviruses in vitro, including Rift Valley fever virus and Heartland virus.[22]

-

Norovirus: 2'-Fluoro-2'-deoxycytidine has also been shown to significantly inhibit murine norovirus replication.[23]

Development of Viral Resistance

As with many antiviral therapies, long-term treatment with Clevudine can lead to the emergence of drug-resistant HBV strains.[7]

-

Genotypic Resistance: The primary mutation associated with Clevudine resistance is the M204I substitution in the YMDD motif of the HBV reverse transcriptase (RT) domain.[24][25] Other compensatory mutations, such as rtL180M and rtL80I/V, may also be present.[25][26][27]

-

Cross-Resistance: The M204I mutation confers cross-resistance to other L-nucleoside analogs, including lamivudine and telbivudine.[24][25] However, Clevudine-resistant mutants generally remain susceptible to adefovir and tenofovir.[24]

-

Incidence of Resistance: The cumulative rate of genotypic resistance to Clevudine increases with the duration of therapy, with rates reported to be around 16.1% at 24 months and 24.2% at 36 months in treatment-naïve patients.[25]

Caption: The process of selective pressure leading to Clevudine-resistant HBV.

Safety Profile: The Concern of Mitochondrial Toxicity

While early clinical trials suggested a favorable safety profile for Clevudine, post-marketing surveillance and long-term studies have raised significant concerns about mitochondrial toxicity.[5][28]

-

Mitochondrial Myopathy: Long-term Clevudine therapy has been associated with the development of myopathy.[8][28][29][30] This condition is characterized by progressive weakness, particularly in the proximal lower extremities, and elevated creatine kinase levels.[8][30] Muscle biopsies of affected patients have shown features consistent with mitochondrial myopathy, including the depletion of mitochondrial DNA (mtDNA).[28] High doses of Clevudine have been shown to induce mitochondrial defects and mtDNA depletion in vitro.[31]

-

Reversibility: Fortunately, the Clevudine-induced myopathy is generally reversible, with symptoms typically improving within a few months after discontinuation of the drug.[8][30]

-

Other Adverse Events: Other reported adverse events are generally mild and can include headache, abdominal pain, and dyspepsia.[3]

Standardized Experimental Protocol: In Vitro Antiviral Activity Assay

The evaluation of the antiviral activity of compounds like Clevudine relies on standardized in vitro assays. A common method is the cell-based HBV DNA reduction assay using a stable HBV-producing cell line.

Protocol: HBV DNA Reduction Assay in HepG2.2.15 Cells

-

Cell Culture: Culture HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively produces HBV particles) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare a series of dilutions of Clevudine in the cell culture medium.

-

Treatment: Seed HepG2.2.15 cells in multi-well plates and allow them to adhere. Replace the medium with the medium containing the various concentrations of Clevudine. Include a no-drug control and a positive control (another known anti-HBV drug).

-

Incubation: Incubate the plates for a defined period (e.g., 6-9 days), replacing the drug-containing medium every 2-3 days.

-

Harvesting Viral DNA: After the incubation period, collect the cell culture supernatant.

-

DNA Extraction: Isolate extracellular HBV DNA from the supernatant using a commercial viral DNA extraction kit.

-

Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using a real-time PCR assay with primers and probes specific for the HBV genome.[9][32]

-

Data Analysis: Determine the concentration of Clevudine that inhibits HBV DNA replication by 50% (EC50) and 90% (EC90) by plotting the percentage of viral DNA reduction against the drug concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the same cell line to determine the 50% cytotoxic concentration (CC50) of Clevudine. This allows for the calculation of the selectivity index (SI = CC50/EC50).

Caption: Workflow for determining the in vitro anti-HBV activity of Clevudine.

Conclusion

This compound (Clevudine) is a nucleoside analog with a potent and specific antiviral activity against the Hepatitis B virus. Its mechanism of action, involving intracellular phosphorylation and subsequent inhibition of the viral DNA polymerase, is well-characterized. While it has demonstrated significant efficacy in reducing HBV DNA levels in both preclinical models and human clinical trials, its utility is hampered by the development of viral resistance and, most notably, the risk of mitochondrial myopathy with long-term use. Its broader antiviral spectrum, which includes activity against EBV and potential for related compounds to inhibit other viruses, underscores the importance of the 2'-fluorinated arabinosyl nucleoside scaffold in antiviral drug discovery. Future research may focus on developing derivatives with an improved safety profile while retaining potent antiviral efficacy.